2-Ethyl Derivative Achieves 25-Fold Higher KATP Channel Agonist Potency Compared to the 2-Methyl Analog
In a direct head-to-head comparison of 2-alkyl substituted 2H-1,4-benzoxazine derivatives on rat skeletal muscle KATP channels using patch-clamp electrophysiology, the 2-ethyl derivative (DE50 = 1.11 × 10⁻⁷ M) demonstrated a 2.5-fold higher potency than the 2-methyl analog (DE50 = 2.81 × 10⁻⁷ M) and a 128-fold higher potency than the reference drug cromakalim (DE50 = 1.42 × 10⁻⁵ M) [1].
| Evidence Dimension | Agonist potency (DE50) on KATP channel opening |
|---|---|
| Target Compound Data | DE50 = 1.11 × 10⁻⁷ M (2-ethyl derivative) |
| Comparator Or Baseline | 2-methyl derivative: DE50 = 2.81 × 10⁻⁷ M; 2-propyl derivative: DE50 = 1.63 × 10⁻⁸ M; Cromakalim: DE50 = 1.42 × 10⁻⁵ M |
| Quantified Difference | 2.5-fold more potent than methyl; 6.8-fold less potent than propyl; 128-fold more potent than cromakalim |
| Conditions | Rat skeletal muscle fibers; patch-clamp technique; presence of 10⁻⁴ M internal ATP |
Why This Matters
This data proves that the 2-ethyl substituent provides a specific potency window on KATP channels, distinct from both shorter and longer alkyl chains, enabling precise pharmacological tuning for ion channel research.
- [1] Tricarico, D., Barbieri, M., Laghezza, A., Loiodice, F., Camerino, D. C., & Conte Camerino, D. (2003). Dualistic actions of cromakalim and new potent 2H-1,4-benzoxazine derivatives on the native skeletal muscle KATP channel. British Journal of Pharmacology, 139(2), 255–262. View Source
